molecular formula C6H10O4S B8697478 2-(3-methoxy-3-oxopropylthio)acetic acid CAS No. 821773-52-8

2-(3-methoxy-3-oxopropylthio)acetic acid

Cat. No.: B8697478
CAS No.: 821773-52-8
M. Wt: 178.21 g/mol
InChI Key: ROQIUKVVLNAENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxy-3-oxopropylthio)acetic acid is an organic compound with a unique structure that includes a methoxy group, a ketone, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-3-oxopropylthio)acetic acid typically involves the reaction of 3-methoxy-3-oxopropylthiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-3-oxopropylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxy-3-oxopropylthio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-3-oxopropylthio)acetic acid involves its interaction with specific molecular targets. The thioether and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-oxopropylthiol: A precursor in the synthesis of 2-(3-methoxy-3-oxopropylthio)acetic acid.

    2-(3-Methoxy-3-oxopropylthio)propanoic acid: A structurally similar compound with a propanoic acid group instead of an acetic acid group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.

Properties

CAS No.

821773-52-8

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

2-(3-methoxy-3-oxopropyl)sulfanylacetic acid

InChI

InChI=1S/C6H10O4S/c1-10-6(9)2-3-11-4-5(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

ROQIUKVVLNAENG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
COC(=O)CCSCC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.